

A Comparative Analysis of Experimental and Theoretical Data on Barium Thiocyanate Properties

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Compound of Interest

Compound Name: *Barium thiocyanate*

Cat. No.: *B1211151*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and theoretically calculated properties of **barium thiocyanate**, $\text{Ba}(\text{SCN})_2$. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a comprehensive overview of this inorganic compound's key characteristics.

Data Presentation

The following tables summarize the available quantitative data for the physical and structural properties of **barium thiocyanate**.

Table 1: Physical Properties of **Barium Thiocyanate**

Property	Experimental Value	Theoretical/Calculated Value
Molar Mass	253.49 g/mol [1][2]	253.5 g/mol (Computed by PubChem)[3]
Appearance	White crystalline solid[4]	Not Applicable
Solubility in Water	62.63 g/100 mL at 25 °C[1][2][4]	Data not readily available in the searched literature.
Melting Point	Not Applicable (Decomposes)[4]	Not readily available; molecular dynamics simulations could be employed for prediction.[5][6]
Boiling Point	Not Applicable	Not Applicable

Table 2: Structural Properties of **Barium Thiocyanate**

Property	Experimental Value	Theoretical/Calculated Value
Crystal Structure	Coordination polymer. Ba ²⁺ ions are bonded to eight thiocyanate anions (four Ba-S and four Ba-N bonds), reminiscent of a fluorite structure.[1]	Data not readily available in the searched literature. Density Functional Theory (DFT) could be used for structural prediction.[7][8][9]
Hydrated Form	A trihydrate, Ba(SCN) ₂ ·3H ₂ O, is known to form as needle-shaped crystals.[1][10][11][12]	Not Applicable

Experimental Protocols

Detailed methodologies for determining the key properties of **barium thiocyanate** are outlined below.

Solubility Determination

The solubility of **barium thiocyanate** in water can be determined by creating a saturated solution at a specific temperature. A known volume of distilled water is saturated with an excess of **barium thiocyanate** salt. The solution is stirred vigorously to ensure equilibrium is reached. After allowing any undissolved solid to settle, a known volume of the clear supernatant is carefully removed and evaporated to dryness. The mass of the remaining solid is then measured, and the solubility is calculated in grams of solute per 100 mL of solvent.

Crystal Structure Determination (X-ray Crystallography)

The crystal structure of **barium thiocyanate** is determined using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected on a detector. The resulting data, consisting of the positions and intensities of the diffracted beams, are used to calculate the electron density map of the crystal. From this map, the arrangement of atoms within the crystal lattice, including bond lengths and angles, can be determined, revealing the coordination environment of the barium and thiocyanate ions.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

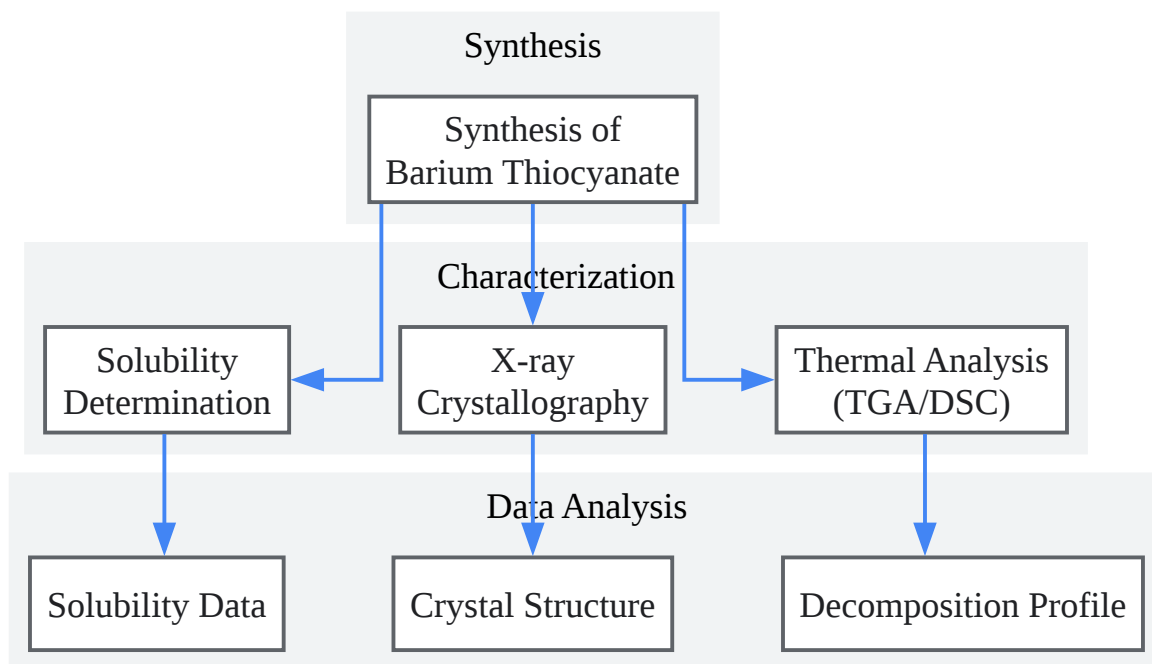
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Thermogravimetric analysis (TGA) is employed to study the thermal decomposition of **barium thiocyanate**, particularly its trihydrate form. A small, accurately weighed sample of the compound is placed in a crucible within the TGA instrument. The sample is then heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the mass of the sample as a function of temperature. Any mass loss corresponds to a decomposition or dehydration event.

Differential Scanning Calorimetry (DSC) can be used to detect phase transitions and measure the heat changes associated with them. A sample and a reference material are heated or cooled under a controlled temperature program. The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks in the DSC curve indicate phase transitions or chemical reactions.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

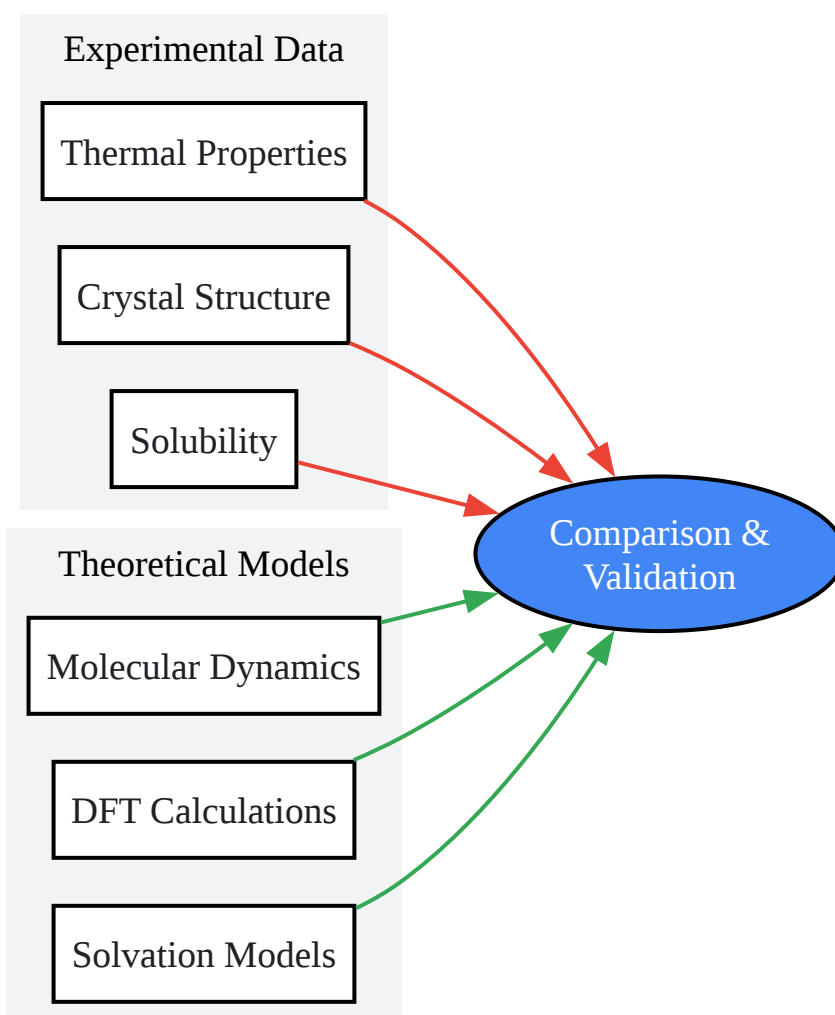
Visualizations

The following diagrams illustrate the experimental workflow for characterizing **barium thiocyanate** and the logical relationship in comparing experimental and theoretical data.



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Experimental workflow for the characterization of **barium thiocyanate**.



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